Cas no 1355338-29-2 ((2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid)
(2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-{[(tert-Butoxycarbonyl)amino]-methyl}-4,4-dimethylpentanoic acid
- (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
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- MDL: MFCD21333123
- Inchi: 1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m0/s1
- InChI Key: GNXVWBCBVJMWHV-VIFPVBQESA-N
- SMILES: O(C(NC[C@@H](C(=O)O)CC(C)(C)C)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 299
- Topological Polar Surface Area: 75.6
(2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB540475-1 g |
(2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid; . |
1355338-29-2 | 1g |
€537.50 | 2023-07-11 | ||
| abcr | AB540475-250mg |
(2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid; . |
1355338-29-2 | 250mg |
€282.70 | 2025-02-18 | ||
| abcr | AB540475-500mg |
(2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid; . |
1355338-29-2 | 500mg |
€391.90 | 2025-02-18 | ||
| abcr | AB540475-1g |
(2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid; . |
1355338-29-2 | 1g |
€537.60 | 2025-02-18 | ||
| abcr | AB540475-250 mg |
(2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid; . |
1355338-29-2 | 250MG |
€280.00 | 2023-07-11 | ||
| abcr | AB540475-500 mg |
(2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid; . |
1355338-29-2 | 500MG |
€390.30 | 2023-07-11 |
(2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid Suppliers
(2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
Introduction to (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic Acid (CAS No. 1355338-29-2)
The compound (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid, identified by its CAS number 1355338-29-2, is a sophisticated organic molecule with significant applications in the field of pharmaceutical research and development. This compound belongs to the class of β-amino acids, which are crucial intermediates in the synthesis of various bioactive molecules. Its unique structural features, including the presence of multiple stereocenters and functional groups, make it a valuable building block for designing novel therapeutic agents.
In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications due to their enhanced specificity and efficacy. The stereochemical configuration of (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid plays a pivotal role in determining its biological activity. The (S)-configuration at the second carbon atom contributes to its unique interactions with biological targets, making it an attractive candidate for further exploration in drug discovery.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The presence of the oxycarbonylamino group and the 2-methylpropan-2-yl moiety introduces complexity to the synthetic route, necessitating advanced techniques such as asymmetric catalysis and protecting group strategies. These synthetic challenges highlight the expertise required to handle such molecules effectively.
Recent studies have demonstrated the potential of β-amino acids as precursors for the development of new antibiotics and anti-inflammatory drugs. The structural motif of (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid aligns well with this trend, as it can be modified to produce derivatives with improved pharmacological properties. For instance, modifications at the carboxylic acid end can lead to peptidomimetics that mimic natural bioactive peptides while avoiding their drawbacks such as rapid degradation.
The pharmaceutical industry has been increasingly leveraging computational methods to accelerate the discovery and optimization of novel compounds. Molecular modeling studies on (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid have provided insights into its binding interactions with potential target proteins. These insights are crucial for designing analogs with enhanced binding affinity and selectivity. Such computational approaches are integral to modern drug discovery pipelines, enabling researchers to predict and validate lead compounds efficiently.
Beyond its pharmaceutical applications, this compound also holds promise in materials science and biotechnology. Its ability to undergo controlled polymerization or cross-linking makes it a candidate for developing novel biomaterials with tailored properties. For example, it could be used to create biodegradable polymers or hydrogels that find applications in tissue engineering and drug delivery systems.
The regulatory landscape for new chemical entities like (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid is stringent but well-defined. Manufacturers must adhere to Good Manufacturing Practices (GMP) and undergo rigorous safety and efficacy testing before commercialization. This ensures that only compounds meeting high standards are introduced into the market, safeguarding patient health and welfare.
In conclusion, the compound (2S)-4,4-Dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features and versatile applications make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in addressing complex medical challenges.
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